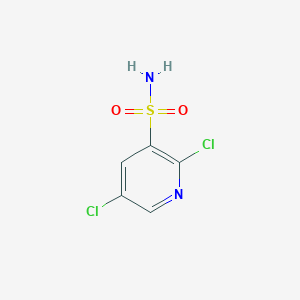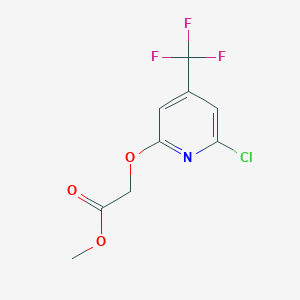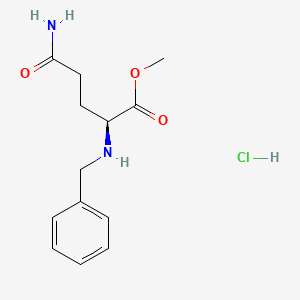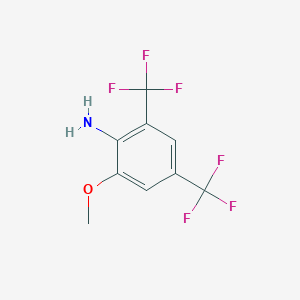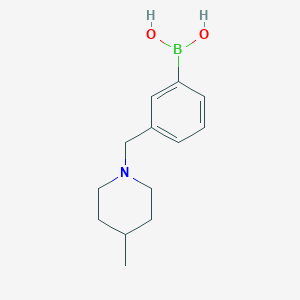
(3-((4-Methylpiperidin-1-yl)methyl)phenyl)boronic acid
Overview
Description
Scientific Research Applications
Sensing and Detection
Boronic acids are known for their ability to form complexes with various analytes, making them valuable in the development of sensors and detection methods. This compound could potentially be used in environmental monitoring or medical diagnostics to detect specific biological markers or environmental contaminants .
Biomedical Applications
In the biomedical field, boronic acids have been utilized in creating materials that serve as enzyme inhibitors, virus inhibitors (such as HIV), glucose sensors, insulin delivery systems, dopamine sensors, supports for cell growth, and agents for Boron Neutron Capture Therapy (BNCT) .
Pharmaceutical Research
The compound’s boronic acid group may be useful in drug discovery, particularly in the synthesis of pharmaceuticals that target specific biological processes or enzymes .
Chemical Biology
In chemical biology, boronic acids play a role in understanding fundamental chemistries and interactions within biological systems, which could lead to solving future challenges in drug discovery and space-age applications .
Sensing Applications
Boronic acids’ interactions with diols and strong Lewis bases like fluoride or cyanide anions lend themselves to various sensing applications, which can be either homogeneous assays or heterogeneous detection methods .
Catalysis and Material Science
Organoborane compounds, including borinic acids, are used in cross-coupling reactions and catalysis. They also find applications in medicinal chemistry, polymer science, and optoelectronics materials development .
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the boronic acid undergoes a transmetalation process . This involves the transfer of an organic group from the boron atom of the boronic acid to a metal catalyst, typically palladium . The metal catalyst is first oxidized through oxidative addition with an electrophilic organic group, forming a new metal-carbon bond . The boronic acid then transfers its organic group to the metal, replacing the electrophilic group .
Biochemical Pathways
Boronic acids are known to interact with 1,2 and 1,3-cis-diols motifs of carbohydrates , which could potentially affect various biochemical pathways involving these structures.
Result of Action
The compound’s role in suzuki-miyaura cross-coupling reactions suggests it could be used to form new carbon-carbon bonds, potentially leading to the synthesis of a wide range of organic compounds .
properties
IUPAC Name |
[3-[(4-methylpiperidin-1-yl)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO2/c1-11-5-7-15(8-6-11)10-12-3-2-4-13(9-12)14(16)17/h2-4,9,11,16-17H,5-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHAQCWKPCJKML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CN2CCC(CC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((4-Methylpiperidin-1-yl)methyl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



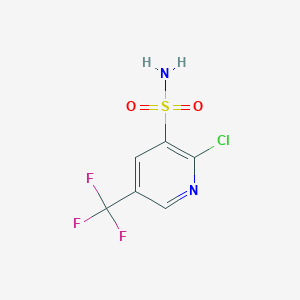
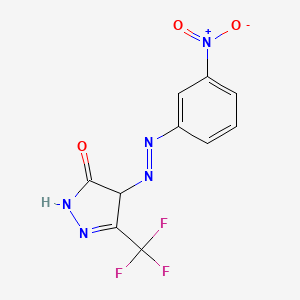
![N'-hydroxy-2-[(piperidin-1-yl)methyl]benzene-1-carboximidamide](/img/structure/B1425524.png)
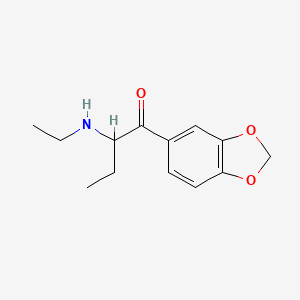

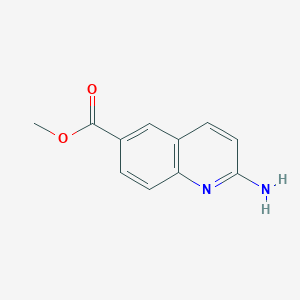
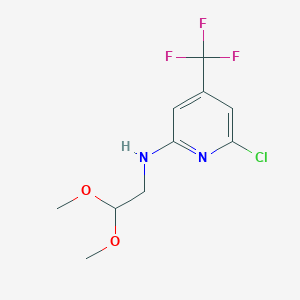
![N-[2-(1H-benzimidazol-2-yl)-1-thiophen-2-ylethylidene]hydroxylamine](/img/structure/B1425534.png)

